(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of a chloro-fluorophenyl group and a sulfanylideneimidazolidinone core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced imidazolidinone derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: can be compared with other similar compounds such as:
- (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5E)-5-[(2-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine, bromine) can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
Molecular Formula |
C10H6ClFN2OS |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6ClFN2OS/c11-6-2-1-3-7(12)5(6)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |
InChI Key |
VSLRVRCQMOQRLI-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)N2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)N2)F |
Origin of Product |
United States |
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